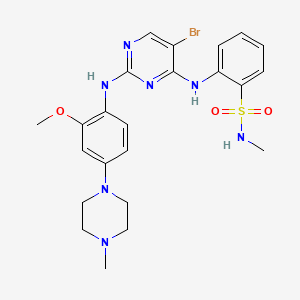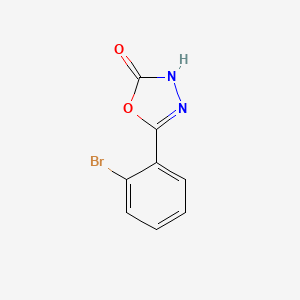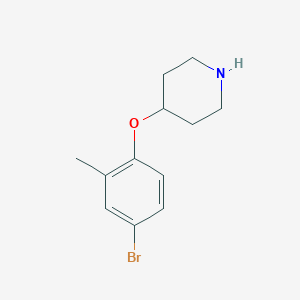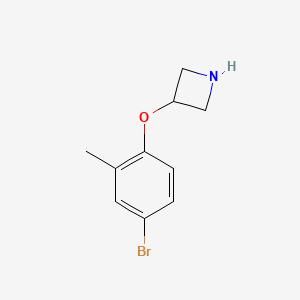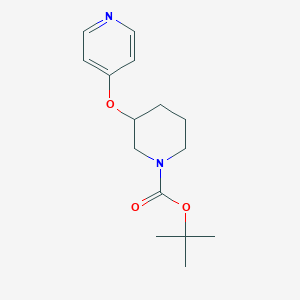
6-(Tert-butyl)pyridin-3-amine
Übersicht
Beschreibung
The compound 6-(Tert-butyl)pyridin-3-amine is a pyridine derivative that is of interest in various chemical syntheses and applications. The tert-butyl group attached to the pyridine ring can influence the physical and chemical properties of the molecule, making it a valuable target for synthesis and study in the context of organic chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of 6-(Tert-butyl)pyridin-3-amine . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds provides insight into the synthesis of complex pyridine derivatives that may share synthetic pathways with 6-(Tert-butyl)pyridin-3-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, as well as X-ray crystallography. For example, the molecular structure of a related N-oxide pyridine derivative was determined by single-crystal X-ray diffraction methods . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized, revealing intramolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of 6-(Tert-butyl)pyridin-3-amine.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. The regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported, which is a method that could potentially be used to synthesize 3-substituted 4-tert-butylpyridine derivatives, including 6-(Tert-butyl)pyridin-3-amine . Moreover, the metalation of pyridine derivatives with dimethylzinc and subsequent carbon-carbon coupling reactions has been explored, which could provide insights into the reactivity of 6-(Tert-butyl)pyridin-3-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound . The coordination chemistry with metals, as seen in the study of lanthanide coordination properties of pyridine derivatives, can also provide information on the binding properties of 6-(Tert-butyl)pyridin-3-amine . Additionally, the thermal properties and stability of pyridine derivatives can be assessed through thermal analyses, as demonstrated in the synthesis and characterization of thieno[2,3-c]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Efficient Synthesis Approaches: A highly efficient one-pot method for the synthesis of tert-butyl 6-aminonicotinate via the Staudinger reaction showcases the utility of tert-butyl carboxylate-substituted amino-pyridines in organic synthesis, offering advantages such as short reaction times and good yields (Kandalkar et al., 2013).
- Polymer Synthesis: The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent has been utilized in the synthesis of poly(pyridine–imide)s, demonstrating amorphous properties and good solubility in polar solvents. These materials exhibit excellent thermal stability and fluorescent properties due to the rigid triphenylpyridine units and bulky substituents (Lu et al., 2014).
Catalysis and Ligand Design
- Catalysis and Coordination Chemistry: The introduction of a tert-butyl group next to the pyridyl N in N-pyridyl imidazolylidenes coordinated to iridium significantly impacts the structure and catalytic activity, affecting the coordination of the pyridyl substituent and enabling its role as a pendant base or hemilabile ligand (Specht et al., 2013).
- Aryl-Cl Activation and Polymerization: Group 10 metal aminopyridinato complexes, including those with tert-butyl(4-methyl-pyridin-2-yl)amine, have been synthesized and applied as catalysts in aryl-Cl activation and hydrosilane polymerization, showcasing the potential of these complexes in facilitating catalytic processes (Deeken et al., 2006).
Materials Science and Polymer Chemistry
- Optical and Electronic Properties: The synthesis and characterization of trisheterocyclic systems with electron-donating amino groups, including derivatives of 2,6-di(pyrazin-2-yl)pyridine with tert-butyl substituents, reveal insights into their thermal, redox, and optical properties. These compounds exhibit structure-dependent fluorescence properties, influenced by the presence of tert-butyl groups and the nature of the heterocyclic core (Palion-Gazda et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-tert-butylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXMWFCKMCQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291156 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)pyridin-3-amine | |
CAS RN |
39919-70-5 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



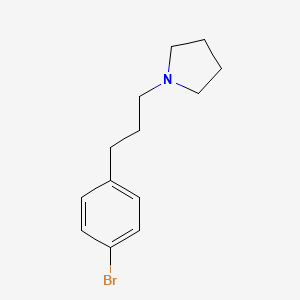

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

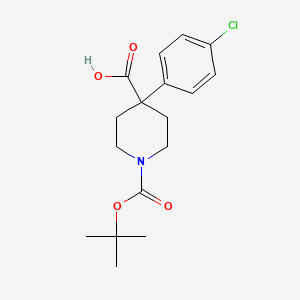
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)
